2-methyl-N-[2-(pyrrolidin-1-yl)pyrimidin-5-yl]benzamide
Description
2-methyl-N-[2-(pyrrolidin-1-yl)pyrimidin-5-yl]benzamide is a benzamide derivative featuring a methyl substituent at the 2-position of the benzene ring and a pyrimidine moiety linked via an amide bond. The pyrimidine ring is further substituted with a pyrrolidine group at its 2-position.
Properties
IUPAC Name |
2-methyl-N-(2-pyrrolidin-1-ylpyrimidin-5-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N4O/c1-12-6-2-3-7-14(12)15(21)19-13-10-17-16(18-11-13)20-8-4-5-9-20/h2-3,6-7,10-11H,4-5,8-9H2,1H3,(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWYYLOXDPOJSPK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)NC2=CN=C(N=C2)N3CCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-N-[2-(pyrrolidin-1-yl)pyrimidin-5-yl]benzamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the pyrimidinyl intermediate, which is then coupled with the benzamide derivative. The reaction conditions often involve the use of organic solvents such as dichloromethane or ethyl acetate, and catalysts like palladium or copper complexes .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are carefully controlled to optimize yield and purity. The use of continuous flow reactors is also explored to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
2-methyl-N-[2-(pyrrolidin-1-yl)pyrimidin-5-yl]benzamide can undergo various types of chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents like lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophilic substitution reactions can occur, especially at the pyrimidinyl ring, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
The reactions typically require specific conditions such as controlled temperature, pH, and the presence of catalysts. For example, oxidation reactions may require acidic or basic conditions, while substitution reactions often need aprotic solvents .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups into the molecule .
Scientific Research Applications
2-methyl-N-[2-(pyrrolidin-1-yl)pyrimidin-5-yl]benzamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of advanced materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism by which 2-methyl-N-[2-(pyrrolidin-1-yl)pyrimidin-5-yl]benzamide exerts its effects involves its interaction with specific molecular targets. The pyrimidinyl and pyrrolidinyl groups are known to interact with enzymes and receptors, modulating their activity. This interaction can lead to the inhibition or activation of specific biochemical pathways, contributing to its therapeutic potential .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Modifications and Key Substituents
The following compounds share core benzamide-pyrimidine frameworks but differ in substituents, influencing their physicochemical and biological properties:
Compound A : 4-chloro-N-[2-(pyrrolidin-1-yl)pyrimidin-5-yl]benzamide
- Substituents : Chlorine at the para position of the benzamide.
- Molecular Formula : C₁₅H₁₅ClN₄O.
- Applications : Included in anti-aging and drug discovery screening libraries, indicating exploratory use in therapeutic target identification .
Compound B : AM6 (2-methyl-N-{4-methyl-3-[(2-{[4-(4-methylpiperazin-1-yl)phenyl]amino}pyrimidin-5-yl)carbamoyl]phenyl}-3-(trifluoromethyl)benzamide)
- Substituents: Trifluoromethyl group on the benzamide, methylpiperazine anilino side chain.
- Molecular Formula : C₃₂H₃₂F₃N₇O₂.
- Key Differences : Extended structure with a trifluoromethyl group (enhancing lipophilicity) and a methylpiperazine moiety (improving solubility and target engagement).
- Biological Data : IC₅₀ of 25,000 nM against macrophage-stimulating protein receptor, suggesting lower potency compared to optimized analogs .
- Structural Insights : Resolved in PDB entry 3BYU, indicating crystallographic characterization for mechanism-of-action studies .
Compound C : Filapixant (3-{[(2R)-4-methylmorpholin-2-yl]methoxy}-5-(5-methyl-1,3-thiazol-2-yl)-N-{(1R)-1-[2-(trifluoromethyl)pyrimidin-5-yl]ethyl}benzamide)
- Substituents : Morpholine-derived ether, thiazole, and trifluoromethylpyrimidine groups.
Compound D : N-(2-(3-cyano-6-(2-(piperidin-4-ylidene)acetamido)-7-(tetrahydrofuran-3-yloxy)quinolin-4-ylamino)pyrimidin-5-yl)benzamide (Patent Compound)
- Substituents: Cyano, tetrahydrofuran-3-yloxy, and piperidinylidene acetamide groups.
- Key Differences: Quinoline core with tetrahydrofuran improves solubility and metabolic stability, while the cyano group may enhance hydrogen bonding with targets .
Tabular Comparison of Key Properties
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
